6-Thiocyanato-fad

Flavoprotein active-site probing Nucleophilic displacement kinetics Thiol reactivity

6-Thiocyanato-FAD (6-SCN-FAD) is a synthetic flavin adenine dinucleotide analog in which a thiocyanato (–SCN) group replaces hydrogen at the 6-position of the isoalloxazine ring. This 6-substituted FAD analog belongs to a class of active-site probes designed for mechanistic studies of flavoprotein oxidoreductases, including glutathione reductase, phenol hydroxylase, thioredoxin reductase, DT-diaphorase, and D-amino acid oxidase.

Molecular Formula C28H32N10O15P2S
Molecular Weight 842.6 g/mol
CAS No. 101760-87-6
Cat. No. B010246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thiocyanato-fad
CAS101760-87-6
Synonyms6-SCN-FAD
6-thiocyanato-FAD
Molecular FormulaC28H32N10O15P2S
Molecular Weight842.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45)
InChIKeyPLNGEFWUGKMPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Thiocyanato-FAD (CAS 101760-87-6) – Procurement-Grade Definition for Flavoenzyme Active-Site Probes


6-Thiocyanato-FAD (6-SCN-FAD) is a synthetic flavin adenine dinucleotide analog in which a thiocyanato (–SCN) group replaces hydrogen at the 6-position of the isoalloxazine ring [1]. This 6-substituted FAD analog belongs to a class of active-site probes designed for mechanistic studies of flavoprotein oxidoreductases, including glutathione reductase, phenol hydroxylase, thioredoxin reductase, DT-diaphorase, and D-amino acid oxidase [2][3]. The thiocyanato substituent confers well-characterized nucleophilic displacement reactivity, making the compound a convertible probe that can report on solvent accessibility and active-site nucleophile proximity in reconstituted holoenzymes [2].

Why Native FAD or Other 6-Substituted FAD Analogs Cannot Substitute for 6-Thiocyanato-FAD in Flavin Active-Site Probing


6-Thiocyanato-FAD cannot be functionally replaced by native FAD or by structurally related 6-substituted analogs (e.g., 6-mercapto-FAD, 6-amino-FAD, 6-hydroxy-FAD) because the thiocyanato group at the 6-position uniquely combines three properties essential for active-site probing: (i) susceptibility to quantitative nucleophilic displacement by thiols and sulfite with defined rate constants [1], (ii) spontaneous conversion to 6-mercapto-FAD in specific protein environments, which reports on the presence of active-site cysteine residues [2], and (iii) inertness toward covalent adduct formation at the flavin 6-position in enzymes lacking appropriately positioned nucleophiles, unlike 4-thio-FAD which reacts promiscuously with Cys138 in thioredoxin reductase [3]. These divergent behaviors across different flavoprotein active sites constitute the compound's core differentiation and are lost in analogs that either lack the thiocyanato leaving group or possess different 6-position reactivity profiles [1][4].

6-Thiocyanato-FAD (101760-87-6) – Quantitative Differentiation Evidence Against Comparator FAD Analogs


Nucleophilic Displacement Rate Constants: 6-SCN-FAD vs. 6-Mercapto-FAD

6-Thiocyanato-FAD undergoes nucleophilic displacement at the 6-position with defined second-order rate constants. At pH 7.0 and 20 °C, the reaction with sulfite proceeds at 55 M⁻¹ min⁻¹ and with dithiothreitol at 1000 M⁻¹ min⁻¹, yielding 6-S-sulfito-FAD and 6-mercapto-FAD, respectively [1]. By contrast, 6-mercapto-FAD (6-SH-FAD) is the terminal displacement product and undergoes no further nucleophilic displacement at the 6-position under these conditions. Native FAD, lacking a 6-substituent, is unreactive in analogous displacement reactions. This quantitative reactivity difference allows 6-SCN-FAD to serve as a convertible probe that reports on active-site accessibility: when the 6-position is solvent-exposed (as in flavodoxin and Old Yellow Enzyme), reaction with DTT is rapid; when buried (as in riboflavin-binding protein), the reaction is fully suppressed [1].

Flavoprotein active-site probing Nucleophilic displacement kinetics Thiol reactivity

Spontaneous Conversion to 6-Mercapto-FAD in Phenol Hydroxylase: 6-SCN-FAD as a Cysteine-Reporter Probe

When 6-thiocyanato-FAD is reconstituted into apo-phenol hydroxylase, the enzyme-bound 6-SCN-FAD undergoes spontaneous conversion to the 6-mercaptoflavin form in the absence of any added exogenous thiol [1]. This conversion is attributed to flavin dissociation followed by nucleophilic attack by external protein thiols. In contrast, enzyme reconstituted directly with pre-formed 6-mercapto-FAD remains stable as the 6-SH form and does not undergo further modification. The pKₐ of the 6-mercapto group in the uncomplexed 6-mercapto-FAD enzyme was determined spectrophotometrically, and reaction rates of the 6-mercapto-FAD enzyme with thiol-specific reagents (methyl methanethiosulfonate, N-ethylmaleimide) were compared with those of free 6-mercaptoflavin, revealing a high degree of accessibility to the flavin 6-position that decreased in the presence of the substrate phenol [1].

Phenol hydroxylase Flavin modification Active-site cysteine detection

Inertness at Flavin 6-Position in Thioredoxin Reductase Mutants: 6-SCN-FAD vs. 4-Thio-FAD

In thioredoxin reductase (TRR) mutants where Cys135 or Cys138 was replaced by serine, 6-thiocyanato-FAD bound to the apoprotein showed no evidence for any reaction between the protein thiols and the substituent at the flavin 6-position [1]. This contrasts sharply with 4-thio-FAD, which, when bound to TRR(Ser135,Cys138), exhibited a spectrum indicative of a mixture of 4-thio-FAD and FAD, demonstrating direct nucleophilic attack by Cys138 at the flavin 4-position [1]. Additionally, 1-deaza-FAD bound to TRR(Ser135,Cys138) showed a pH-dependent equilibrium with a C4a-thiolate adduct (ε₄₀₀ = 11,100 M⁻¹ cm⁻¹), with a maximum of 50% adduct formation at low pH and linked pKₐ values at 8.2 and 9.3 [1]. The complete inertness of 6-SCN-FAD at the 6-position in this system provides a negative control that distinguishes cysteine attack at position 4 from position 6 of the isoalloxazine ring—a distinction impossible with native FAD or non-thiocyanato analogs.

Thioredoxin reductase Cysteine-flavin interaction Flavin analog selectivity

Differential Active-Site Accessibility Across Five Flavoproteins: 6-SCN-FAD as a Solvent-Exposure Probe

6-Thiocyanato-FAD (as the corresponding FMN or riboflavin derivative) binds tightly to five different apoflavoproteins, but the accessibility of the enzyme-bound flavin 6-position to DTT attack differs dramatically among them [1]. Riboflavin-binding protein completely protects the 6-position (zero reactivity with DTT). Lactate oxidase and D-amino acid oxidase derivatives show only limited DTT accessibility. In contrast, flavodoxin and Old Yellow Enzyme derivatives react readily with DTT, indicating full solvent exposure of the flavin 6-position [1]. Furthermore, lactate oxidase and D-amino acid oxidase derivatives convert slowly but spontaneously to the 6-mercaptoflavin enzyme form without added thiol, indicating the presence of an endogenous protein thiol near the flavin 6-position in these two enzymes—a feature not observed with riboflavin-binding protein, flavodoxin, or Old Yellow Enzyme [1]. No other single FAD analog provides this binary (accessible vs. inaccessible) plus spontaneous-conversion readout across a panel of structurally diverse flavoproteins.

Flavoprotein accessibility mapping Riboflavin-binding protein Flavodoxin Lactate oxidase

Crystallographic Outcomes in Glutathione Reductase: 6-SCN-FAD vs. 6-SH-FAD, 6-OH-FAD, and 6-NH2-FAD

All five FAD analogs tested (6-SH-FAD, 6-SCN-FAD, 6-OH-FAD, 6-NH2-FAD, and 8-OH-FAD) could be crystallized as human glutathione reductase complexes, but only three—6-SH-FAD, 6-OH-FAD, and 6-NH2-FAD—yielded crystals suitable for X-ray structural analysis at 0.27 nm and 0.30 nm resolution, with R-factors around 13.5% [1]. 6-SCN-FAD and 8-OH-FAD crystallized but did not produce analyzable diffraction data, indicating that the thiocyanato substituent at position 6 introduces structural disorder or conformational heterogeneity incompatible with high-resolution structure determination [1]. Catalytic activities of all five modified enzymes were substantially lower than native glutathione reductase (defined as 100%), with 6-OH-FAD and 5-deaza-FAD previously shown to have zero residual activity above apoenzyme background [1][2].

Glutathione reductase FAD analog crystallization X-ray crystallography

Patent-Documented Electrode Modification Application: 6-Thiocyanato-FAD for Electron-Transfer Protein Reduction

Japanese Patent JPH01104075A (Mitsubishi Electric Corp., filed 1987) specifically claims 6-thiocyanato-2',3',4',3'-tetraacetylflavin as a modifier for electrodes designed to reduce electron-transfer proteins such as cytochrome c and rubredoxin . The patent describes the synthesis of the 6-thiocyanato derivative from 6-aminoflavin via diazotization and thiocyanate treatment, followed by optional ester hydrolysis. This industrial application is not described for the corresponding 6-mercapto, 6-hydroxy, or 6-amino FAD analogs in the patent literature, indicating a distinct functional utility of the thiocyanato substituent in electrochemical biosensor configurations.

Biosensor electrode modification Cytochrome c reduction Electron-transfer protein

Optimal Scientific and Industrial Procurement Scenarios for 6-Thiocyanato-FAD (CAS 101760-87-6)


Flavoprotein Active-Site Accessibility Mapping Using Quantitative Nucleophilic Displacement Kinetics

Laboratories studying flavoprotein structure-function relationships can use 6-thiocyanato-FAD to quantitatively map the steric and electrostatic environment around the flavin 6-position. By reconstituting the target apoflavoprotein with 6-SCN-FAD and measuring the pseudo-first-order rate of conversion to 6-mercapto-FAD upon addition of DTT (k = 1000 M⁻¹ min⁻¹ for free flavin at pH 7.0, 20 °C), researchers obtain a numerical accessibility score that can be compared across enzyme variants, species orthologs, or inhibitor-bound states [1]. This application is supported by the demonstrated differential reactivity across riboflavin-binding protein (zero accessibility), flavodoxin and Old Yellow Enzyme (high accessibility), and lactate oxidase and D-amino acid oxidase (limited accessibility) [1].

Detection and Characterization of Active-Site Cysteine Residues via Spontaneous 6-SCN-to-6-SH Conversion

For enzymology groups investigating whether a flavoenzyme active site contains a cysteine residue within nucleophilic attack distance of the flavin 6-position, 6-SCN-FAD provides a binary diagnostic: spontaneous conversion to the 6-mercapto-FAD enzyme form in the absence of added thiol indicates the presence of a suitably positioned protein thiol [2]. This behavior was established in phenol hydroxylase, where the 6-SCN-FAD enzyme converts spontaneously to 6-mercapto-FAD, and reaction rates with N-ethylmaleimide and methyl methanethiosulfonate were quantified spectrophotometrically, with the methyl methanethiosulfonate reaction reversing spontaneously within 2 h [2].

Position-Specific Probing of Flavin-Protein Covalent Interactions in Thioredoxin Reductase and Related Oxidoreductases

Investigators studying covalent flavin-protein adducts in oxidoreductases can use 6-SCN-FAD as a negative-control probe that is inert at the 6-position, in combination with 4-thio-FAD and 1-deaza-FAD which react at positions 4 and 4a respectively [3]. This panel approach allows unambiguous assignment of which isoalloxazine ring position participates in covalent interaction with a given active-site residue. The complete absence of 6-position reactivity of 6-SCN-FAD in thioredoxin reductase mutants—contrasting with covalent adduct formation by 4-thio-FAD and 1-deaza-FAD (ε₄₀₀ = 11,100 M⁻¹ cm⁻¹ for the C4a adduct)—validates this application [3].

Electrochemical Biosensor Electrode Modification for Cytochrome c and Rubredoxin Detection

Industrial biosensor developers can procure 6-thiocyanato-FAD or its tetraacetyl precursor for electrode surface modification aimed at facilitating electron transfer to cytochrome c or rubredoxin, as described in Japanese Patent JPH01104075A . The patent teaches synthesis from 6-aminoflavin via diazotization and thiocyanate treatment. This application is distinct from the purely biochemical probing uses and represents a documented industrial use-case for the compound, which is not reported for other common 6-substituted FAD analogs in the electrochemical biosensor patent literature .

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